3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione.
Reduction: Formation of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione
- 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-diol
- 3-[(3-methoxyphenyl)methyl]-5-ethyl-1H-pyrimidine-2,4-dione
Uniqueness
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
821795-75-9 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-14-13(17)15(12(9)16)8-10-4-3-5-11(6-10)18-2/h3-7H,8H2,1-2H3,(H,14,17) |
InChI Key |
MDYJTMCMFDOGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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